molecular formula C17H16F3NO6S B2665204 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421483-61-5

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2665204
CAS No.: 1421483-61-5
M. Wt: 419.37
InChI Key: FNQKJAHILDASQO-UHFFFAOYSA-N
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Description

Historical Development of Sulfonamide-Based Compounds

The discovery of sulfonamides marked a transformative era in medicinal chemistry. In 1935, Gerhard Domagk identified prontosil rubrum, the first sulfonamide with antibacterial properties, revolutionizing the treatment of bacterial infections. This breakthrough earned Domagk the Nobel Prize in Physiology or Medicine in 1939 and laid the foundation for systemic antibiotic therapy. Early sulfonamides functioned as competitive antagonists of para-aminobenzoic acid (PABA), disrupting folate synthesis in pathogenic bacteria. By the 1940s, structural modifications to the sulfanilamide core expanded their therapeutic applications beyond infectious diseases. Modern derivatives, such as celecoxib (a cyclooxygenase-2 inhibitor), demonstrate anti-inflammatory properties, while novel compounds incorporating heterocyclic moieties exhibit anticancer activity. This evolution underscores the adaptability of the sulfonamide scaffold in addressing diverse biomedical challenges.

Significance in Pharmaceutical Research

Sulfonamides remain pivotal in drug discovery due to their structural versatility and target specificity. The benzenesulfonamide group serves as a pharmacophore in therapies for inflammation, cancer, and metabolic disorders. For instance, the trifluoromethyl group in celecoxib enhances metabolic stability and binding affinity to cyclooxygenase-2. Similarly, benzo[d]dioxol-5-yl derivatives exhibit potent anticancer effects by modulating apoptosis pathways. The integration of fluorine-containing substituents, such as trifluoromethoxy groups, improves pharmacokinetic properties by reducing oxidative metabolism and enhancing membrane permeability. These advancements highlight the strategic role of sulfonamide derivatives in developing targeted therapies with minimized off-target effects.

Structural Classification within Benzenesulfonamide Derivatives

N-(3-(Benzo[d]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide belongs to a subclass characterized by hybrid architectures combining benzenesulfonamide cores with bioactive heterocycles. Key structural features include:

Feature Role in Bioactivity Comparative Examples
Benzenesulfonamide core Targets enzymatic active sites Celecoxib (anti-inflammatory)
Trifluoromethoxy group Enhances metabolic stability Toltrazuril (antiprotozoal)
Benzo[d]dioxol Modulates apoptosis pathways Bis-benzo[d]dioxol thioureas
Hydroxypropyl linker Improves solubility and flexibility -

This compound’s design leverages synergistic interactions between its substituents. The benzo[d]dioxol moiety, found in anticancer agents, may facilitate DNA intercalation or kinase inhibition, while the trifluoromethoxy group augments bioavailability through fluorine’s electron-withdrawing effects.

Research Objectives and Scope

This article examines the synthetic pathways, structure-activity relationships (SAR), and therapeutic potential of N-(3-(benzo[d]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide. By analyzing its structural motifs in the context of established sulfonamide derivatives, we aim to:

  • Elucidate the rationale for incorporating benzo[d]dioxol and trifluoromethoxy groups.
  • Evaluate its potential as a template for anti-inflammatory or anticancer agents.
  • Identify gaps in current research, such as biodegradation pathways influenced by sad gene clusters.

Subsequent sections will explore synthetic methodologies, mechanistic insights, and comparative SAR studies, excluding pharmacokinetic or safety data per the outlined scope.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO6S/c18-17(19,20)27-12-2-4-13(5-3-12)28(23,24)21-8-7-14(22)11-1-6-15-16(9-11)26-10-25-15/h1-6,9,14,21-22H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQKJAHILDASQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps. A common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The benzenesulfonamide group can be reduced under specific conditions.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of the benzenesulfonamide group could produce an amine.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit the activity of certain enzymes involved in cell proliferation . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 2: Calculated Molecular Properties of Selected Compounds
Compound Molecular Formula (Calculated) Molecular Weight (g/mol) logP* (Predicted)
Target Compound C17H15F3NO6S 418.36 2.8
B20 C26H24ClN3O4 485.94 3.5
Compound 9 C23H19NO6 405.40 2.2
C3 C34H32N4O6 616.64 4.1

*logP values estimated using fragment-based methods.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a benzo[d][1,3]dioxole moiety and a trifluoromethoxy group, which contribute to its biological properties. The presence of the benzenesulfonamide group is significant for its interaction with various biological targets.

  • Modulation of ATP-Binding Cassette Transporters :
    • The compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are pivotal in drug pharmacokinetics and implicated in diseases such as cystic fibrosis. Its structural characteristics may enhance interactions with these transport proteins, potentially improving drug delivery systems and treatment strategies for transporter-related disorders .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of similar structural frameworks exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar dioxole structures have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of related compounds against several strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds ranged from 625 to 1250 µg/mL, indicating significant antibacterial potential .
  • Antifungal Activity :
    • Research has demonstrated that compounds featuring the benzo[d][1,3]dioxole moiety exhibit antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .

Data Tables

Compound NameStructureBiological ActivityMIC (µg/mL)
This compoundStructureAntibacterial, Antifungal625-1250

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions.
  • Introduction of Hydroxypropyl Group : Utilizes nucleophilic substitution methods.
  • Trifluoromethoxy Group Incorporation : Involves specific reagents that facilitate the introduction of this electronegative group to enhance biological activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide to improve yield and purity?

  • Methodology :

  • Stepwise synthesis : Use a multi-step approach starting with functionalization of the benzo[d][1,3]dioxole moiety, followed by coupling with the hydroxypropyl sulfonamide group. Control reaction conditions (e.g., 0–25°C for nucleophilic substitutions) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMSO) enhance solubility of intermediates, while ether-pentane mixtures (e.g., 33% Et₂O in pentane) are effective for flash chromatography purification .
  • Catalysts : Enantioselective CuH catalysis (e.g., with (S)-DTBM-SEGPHOS ligand) can improve stereochemical outcomes in analogous systems .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Key methods :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify the presence of the trifluoromethoxy group (δ ~120–125 ppm for 19F^{19}F) and hydroxypropyl chain (δ ~3.5–4.5 ppm) .
  • HPLC : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₆F₃NO₆S: 444.08) .

Q. How does the benzo[d][1,3]dioxole moiety influence the compound's physicochemical properties?

  • Impact :

  • Lipophilicity : The dioxole ring increases logP values, enhancing membrane permeability, as seen in structurally related sulfonamides .
  • Metabolic stability : The methylenedioxy group resists oxidative degradation, improving half-life in biological systems .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Approaches :

  • Pharmacokinetic profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (using liver microsomes) to identify discrepancies in bioavailability .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity in vivo .
  • Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .

Q. How can computational modeling predict the binding mechanism of this compound to biological targets?

  • Protocol :

  • Docking studies : Employ GOLD or AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2). Validate using crystallographic data from analogous sulfonamide-protein complexes .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions (e.g., hydrogen bonds with Arg120 in COX-2) .

Q. What experimental designs are recommended to explore the enantioselective bioactivity of this compound?

  • Design :

  • Chiral separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate enantiomers .
  • Activity assays : Test each enantiomer against target receptors (e.g., GPCRs) at concentrations ranging from 1 nM–10 μM to determine EC₅₀ values .
  • Circular dichroism : Confirm enantiomeric stability under physiological conditions (pH 7.4, 37°C) .

Key Notes

  • Contradictions : reports 63% yield for a related compound under CuH catalysis, while cites 78% yields for sulfonamide coupling. These discrepancies highlight the need for condition-specific optimization.

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